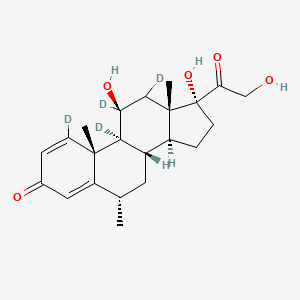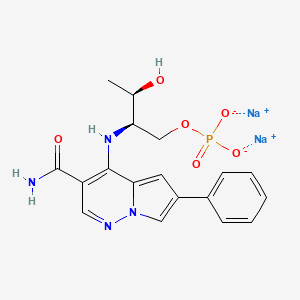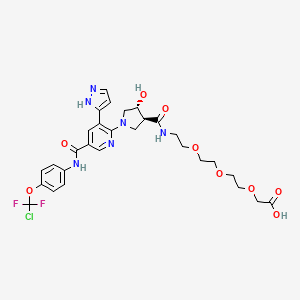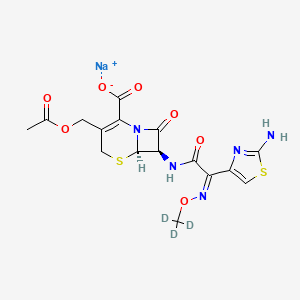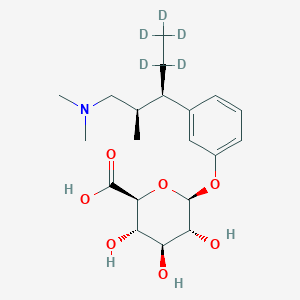
Tapentadol O-beta-D-glucuronide-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tapentadol is a centrally acting opioid analgesic of the benzenoid class. It has a dual mode of action as an agonist of the μ-opioid receptor and as a norepinephrine reuptake inhibitor. This unique combination makes it effective in managing moderate to severe pain, including both nociceptive and neuropathic pain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tapentadol involves several steps, starting from the synthesis of intermediates. One common method involves the reaction of 3-(dimethylamino)-1-ethyl-2-methylpropyl chloride with phenol under basic conditions to form the desired product . The reaction typically requires a solvent like acetonitrile and a base such as sodium hydroxide. The mixture is stirred and heated to facilitate the reaction.
Industrial Production Methods
Industrial production of tapentadol often involves the crystallization of its hydrochloride salt. This process includes dissolving tapentadol in a solvent like acetonitrile and then precipitating the hydrochloride salt by adding hydrochloric acid. The resulting crystals are filtered and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tapentadol undergoes various chemical reactions, including:
Oxidation: Tapentadol can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Halogenation and alkylation reactions can occur at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and alkylating agents like methyl iodide are employed.
Major Products
Oxidation: N-oxides of tapentadol.
Reduction: Secondary amines.
Substitution: Halogenated and alkylated derivatives.
Applications De Recherche Scientifique
Tapentadol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study dual-action analgesics.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Extensively studied for pain management, particularly in chronic pain conditions like diabetic neuropathy and cancer pain
Industry: Used in the development of new analgesic formulations and drug delivery systems.
Mécanisme D'action
Tapentadol exerts its effects through a dual mechanism:
μ-Opioid Receptor Agonism: It activates μ-opioid receptors in the central nervous system, leading to analgesia.
Norepinephrine Reuptake Inhibition: It inhibits the reuptake of norepinephrine, enhancing its analgesic effects by modulating pain pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
Tramadol: Also has dual-action but is less potent and has a higher incidence of serotonin-related side effects.
Morphine: A pure μ-opioid receptor agonist, more potent but with a higher risk of side effects like respiratory depression.
Oxycodone: Similar potency but lacks the norepinephrine reuptake inhibition component
Uniqueness
Tapentadol’s unique combination of μ-opioid receptor agonism and norepinephrine reuptake inhibition sets it apart from other analgesics. This dual mechanism provides effective pain relief with a potentially lower risk of side effects compared to traditional opioids .
Propriétés
Formule moléculaire |
C20H31NO7 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H31NO7/c1-5-14(11(2)10-21(3)4)12-7-6-8-13(9-12)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h6-9,11,14-18,20,22-24H,5,10H2,1-4H3,(H,25,26)/t11-,14+,15-,16-,17+,18-,20+/m0/s1/i1D3,5D2 |
Clé InChI |
CTYJDHSTNLOUMT-RUPGXMRBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)CN(C)C |
SMILES canonique |
CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



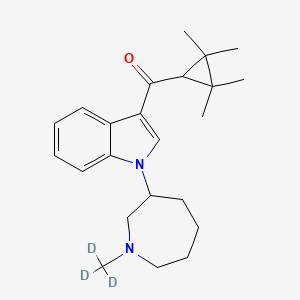
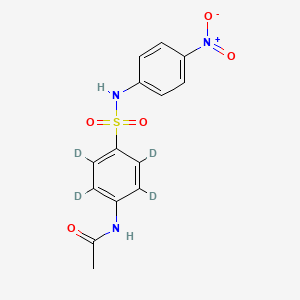

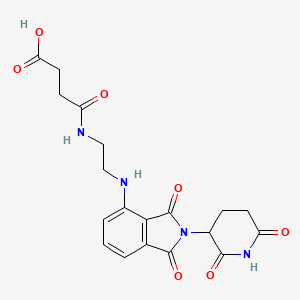
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)
